![molecular formula C11H12BrNO B1442977 4-Bromo-2-butoxybenzonitrile CAS No. 959632-64-5](/img/structure/B1442977.png)
4-Bromo-2-butoxybenzonitrile
Overview
Description
4-Bromo-2-butoxybenzonitrile is a chemical compound with the CAS Number: 959632-64-5. It has a molecular weight of 254.13 and its IUPAC name is 4-bromo-2-butoxybenzonitrile .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-butoxybenzonitrile is 1S/C11H12BrNO/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13/h4-5,7H,2-3,6H2,1H3 .Scientific Research Applications
Organic Synthesis
4-Bromo-2-butoxybenzonitrile: is a versatile compound in organic synthesis. It can act as a precursor for the synthesis of various organic molecules. Its bromine atom is a good leaving group, which makes it useful in nucleophilic substitution reactions to introduce butoxy groups into other molecules. This can be particularly useful in the synthesis of larger, more complex molecules for pharmaceuticals or materials science .
Nonlinear Optical Materials
Research has indicated that related bromo-benzonitrile derivatives exhibit promising characteristics as organic nonlinear optical (NLO) materials . These materials are crucial for developing optical devices like modulators and switches. The electron-withdrawing nitrile group and the electron-donating butoxy group may contribute to the NLO properties by affecting the electron distribution within the molecule.
Pharmaceutical Research
In pharmaceutical research, 4-Bromo-2-butoxybenzonitrile could be used as an intermediate in the synthesis of various drugs. The presence of both bromo and butoxy groups allows for subsequent functionalization, which is a common requirement in drug development processes to create compounds with desired biological activity .
Material Science
This compound may find applications in material science, particularly in the development of new polymers or coatings. Its ability to undergo polymerization reactions could lead to materials with unique properties such as enhanced durability or specific interaction with light .
Analytical Chemistry
In analytical chemistry, 4-Bromo-2-butoxybenzonitrile could serve as a standard or reagent in various chemical analyses. Its distinct spectral properties might allow it to be used in spectroscopic methods for the identification or quantification of substances .
Agricultural Chemistry
While direct applications in agricultural chemistry are not readily apparent, the compound’s potential as a synthetic intermediate could lead to the development of new agrochemicals. Its structural features might be exploited to create compounds that interact with specific biological targets in plants or pests .
Environmental Science
In environmental science, derivatives of benzonitrile, including brominated versions, can be important for studying the behavior of organic pollutants4-Bromo-2-butoxybenzonitrile might be used in research related to the environmental fate of brominated organic compounds, which are of concern due to their persistence and potential toxicity .
Surface Passivation in Solar Cells
A related compound, 4-bromo-benzonitrile, has been used for surface passivation in perovskite solar cells to enhance their performance . By extension, 4-Bromo-2-butoxybenzonitrile could be investigated for similar applications, where its butoxy group might offer additional benefits in terms of solubility and processability.
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-butoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUKZGCFMRQWLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-butoxybenzonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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